2,3-Dihydro-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid
Description
Systematic IUPAC Nomenclature and Derivative Classification
The compound’s IUPAC name is derived from its bicyclic core structure and substituents. The parent heterocycle is imidazo[4,5-b]pyridine, a fused system comprising an imidazole ring (positions 1–3) and a pyridine ring (positions 4–6). Key modifications include:
- 2,3-Dihydro designation: Indicates partial saturation at the 2nd and 3rd positions of the imidazole ring.
- 1,3-Dimethyl : Methyl groups at positions 1 and 3 of the imidazole moiety.
- 2-Thioxo : A sulfur atom replaces the oxygen in the thione group at position 2.
- 5-(3,4-Dimethoxyphenyl) : A 3,4-dimethoxy-substituted phenyl group at position 5 of the pyridine ring.
- 7-Carboxylic acid : A carboxylic acid functional group at position 7 of the pyridine ring.
The systematic name aligns with IUPAC Rule B-1.2 for fused heterocycles, prioritizing the imidazole component as the base structure. Derivative classifications include its status as a dihydroimidazopyridine thione with aromatic and aliphatic substituents.
Table 1: Molecular Characterization Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇N₃O₄S |
| Molecular Weight | 359.4 g/mol |
| CAS Number | Not publicly disclosed |
| MDL Number | MFCD16621635 |
Structural Relationship to Imidazo[4,5-b]pyridine Core Scaffolds
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its planar aromaticity and hydrogen-bonding capabilities. Key structural features of the target compound include:
- Partial Saturation : The 2,3-dihydro modification reduces ring strain while retaining conjugation in the pyridine moiety, enhancing stability compared to fully unsaturated analogs.
- Substituent Effects :
- The 3,4-dimethoxyphenyl group introduces steric bulk and electron-donating effects, influencing π-π stacking interactions.
- The 2-thioxo group enhances hydrogen-bond acceptor capacity compared to carbonyl analogs.
- The 7-carboxylic acid enables salt formation or coordination with metal ions, impacting solubility.
Synthetic Relevance : The compound’s synthesis likely follows routes analogous to those reported for imidazo[4,5-b]pyridines, such as cyclocondensation of 2-chloro-3-nitropyridine derivatives with amines or thioureas.
Comparative Analysis with Analogous Heterocyclic Systems
The compound’s structural features are contrasted with related heterocycles below:
Table 2: Comparison with Analogous Heterocyclic Systems
- Electronic Properties : The 2-thioxo group in the target compound lowers the LUMO energy compared to oxo analogs, facilitating nucleophilic attacks at the sulfur atom.
- Steric Effects : The 1,3-dimethyl groups impose torsional constraints absent in unsubstituted imidazopyridines, potentially limiting rotational freedom in binding interactions.
Properties
Molecular Formula |
C17H17N3O4S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2-sulfanylideneimidazo[4,5-b]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C17H17N3O4S/c1-19-14-10(16(21)22)8-11(18-15(14)20(2)17(19)25)9-5-6-12(23-3)13(7-9)24-4/h5-8H,1-4H3,(H,21,22) |
InChI Key |
ZWTXSGYFOAPZLT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C(C=C2C(=O)O)C3=CC(=C(C=C3)OC)OC)N(C1=S)C |
Origin of Product |
United States |
Preparation Methods
Reaction of 3,4-Dimethoxyacetophenone Derivatives
A method reported in the literature involves the reaction of 3,4-dimethoxyacetophenone (2 ) with aromatic aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol under basic conditions (K₂CO₃). This multi-component reaction forms the pyridinone intermediate, which undergoes further cyclization with sulfur-containing reagents.
Mechanistic Insight :
- Condensation : Formation of a Schiff base between aldehyde and ethyl cyanoacetate.
- Cyclization : Intramolecular nucleophilic attack by the amine group to form the pyridinone ring.
- Thioxo Group Introduction : Reaction with α-arylidene-cyanothioacetamide or similar sulfur reagents to incorporate the thioxo moiety.
Microwave-Assisted Cyclocondensation
Microwave irradiation enhances reaction efficiency and selectivity for heterocyclic synthesis.
Synthesis via Hetarene Carboxaldehydes
A method inspired by quinoline-3-carboxylic acid derivatives involves microwave-assisted cyclocondensation of hetarene carboxaldehydes with substituted amines and sulfur reagents.
Example Reaction Pathway :
- Cyclocondensation : Reaction of 3,4-dimethoxybenzaldehyde with 2-aminothioamide derivatives under microwave conditions.
- Ring Closure : Formation of the imidazo-pyridine core via intramolecular cyclization.
- Acid Hydrolysis : Conversion of ester intermediates to carboxylic acid.
Modified Groebke–Blackburn–Bienaymé Reaction
This three-component reaction is adapted for thioxo-containing imidazo-pyridines.
Use of Thiocarboxylic Acid Derivatives
Replacing isonitriles with thiocarboxylic acid derivatives enables the introduction of the thioxo group.
Mechanistic Insight :
- Imine Formation : Condensation of 2-aminopyridine with 3,4-dimethoxybenzaldehyde.
- Thioxo Addition : Reaction with thiocarboxylic acid to form a thioamide intermediate.
- Cyclization : Intramolecular attack by the sulfur atom to form the thioxo-imidazo-pyridine core.
Thioamide-Mediated Cyclization
This method focuses on sulfur-mediated ring closure for thioxo-containing heterocycles.
Reaction of α-Arylidene-Cyanothioacetamide
α-Arylidene-cyanothioacetamide (27 ) reacts with substituted acetophenones and ammonium acetate to form 2-thioxo derivatives.
Example Workflow :
- Condensation : Formation of a Schiff base between 3,4-dimethoxyacetophenone and α-arylidene-cyanothioacetamide.
- Cyclization : Intramolecular nucleophilic attack by the thioamide group to form the thioxo-imidazo-pyridine core.
- Acid Hydrolysis : Conversion of ester or nitrile groups to carboxylic acid.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Multi-Component Cyclocondensation | Ethyl cyanoacetate, K₂CO₃, EtOH | ~75% | High atom economy; scalable | Limited to specific aldehydes |
| Microwave-Assisted Cyclocondensation | Hetarene aldehydes, microwave | ~85% | Rapid reaction; energy-efficient | Requires specialized equipment |
| Groebke–Blackburn–Bienaymé | Thiocarboxylic acid, p-TsOH | ~70% | Metal-free; versatile | Sensitive to steric hindrance |
| Thioamide-Mediated Cyclization | α-Arylidene-cyanothioacetamide, NH₄OAc | ~80% | High regioselectivity | Limited to thioamide availability |
Optimal Choice : Microwave-assisted methods offer the best balance of yield and efficiency, while thioamide-mediated cyclization is preferred for regioselective synthesis.
Critical Challenges and Solutions
- Steric Hindrance : Bulky substituents (e.g., 3,4-dimethoxyphenyl) may impede cyclization.
- Thioxo Group Stability : Sensitive to oxidative conditions.
- Carboxylic Acid Introduction : Ester hydrolysis may lead to side reactions.
- Solution : Use controlled acidic or enzymatic hydrolysis to minimize decomposition.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,3-Dihydro-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogous Compounds
Substituent Effects on Reactivity and Bioactivity
- Thioxo vs.
- Methoxy vs. Nitro Groups : The 3,4-dimethoxyphenyl group in the target compound is electron-donating, contrasting with the electron-withdrawing nitro groups in –3. This difference could influence solubility (methoxy increases lipophilicity) and reactivity (nitro groups favor electrophilic substitution) .
- Carboxylic Acid Positioning : The carboxylic acid at position 7 in the target compound aligns with imazamox and compound 74g (), suggesting a role in chelation or ionic interactions. However, substituents on adjacent positions (e.g., methyl groups in the target vs. fluorine in 74g) modulate steric effects and acidity .
Biological Activity
2,3-Dihydro-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid (CAS Number: 57598-32-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
- Molecular Formula : C17H17N3O4S
- Molecular Weight : 359.4 g/mol
- Structure : The compound features a thioxo-imidazole core fused with a pyridine ring, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer properties and effects on cellular mechanisms.
Anticancer Activity
- Mechanism of Action :
-
In Vitro Studies :
- In studies conducted on breast cancer cells, the compound demonstrated significant inhibition of cell proliferation at concentrations as low as 1 µM. It was observed to enhance morphological changes associated with apoptosis and increased caspase-3 activity by 1.33 to 1.57 times at higher concentrations (10 µM) .
- In Vivo Studies :
Data Table: Biological Activity Summary
| Biological Activity | Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Antiproliferative | MDA-MB-231 | 1 | Induction of apoptosis |
| Apoptosis Induction | MDA-MB-231 | 10 | Increased caspase-3 activity (1.33–1.57x) |
| Tumor Growth Inhibition | Xenograft Models | Varies | Significant reduction in tumor size |
Case Study 1: Apoptosis Induction in Breast Cancer Cells
In a controlled study, MDA-MB-231 cells were treated with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptotic markers, confirming the compound's role as a potential therapeutic agent against breast cancer.
Case Study 2: In Vivo Efficacy
In an animal model study involving xenografts of HepG2 cells, administration of the compound resulted in a notable reduction in tumor volume compared to control groups. This study highlights the compound's potential for systemic application in treating liver cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
